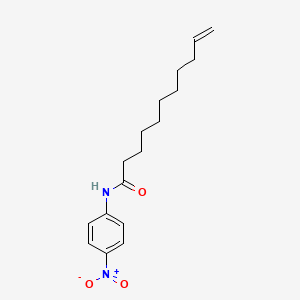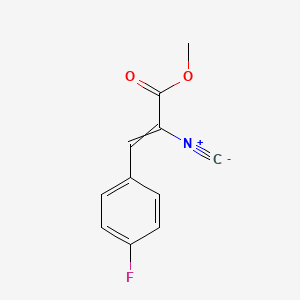
Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of a fluorophenyl group attached to a methyl ester, making it a versatile compound in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate typically involves the reaction of 4-fluorobenzaldehyde with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., triethylamine) to facilitate the formation of the desired product. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of fluorophenyl oxides.
Reduction: Formation of methyl 3-(4-fluorophenyl)-2-aminoprop-2-enoate.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorophenylacetate
- Methyl 3-(3-fluorophenyl)-2-isocyanoprop-2-enoate
- Methyl 3-(4-chlorophenyl)-2-isocyanoprop-2-enoate
Uniqueness
Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
76202-91-0 |
|---|---|
Molecular Formula |
C11H8FNO2 |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate |
InChI |
InChI=1S/C11H8FNO2/c1-13-10(11(14)15-2)7-8-3-5-9(12)6-4-8/h3-7H,2H3 |
InChI Key |
JTVWLMRYYNMIRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)F)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


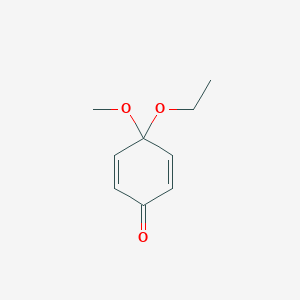
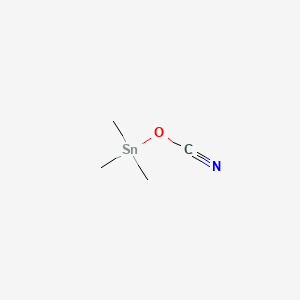

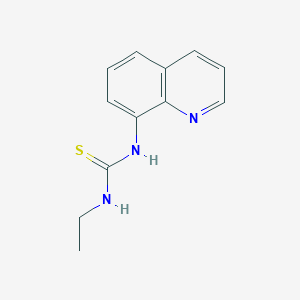
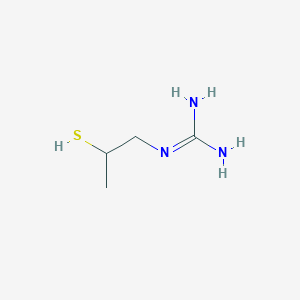
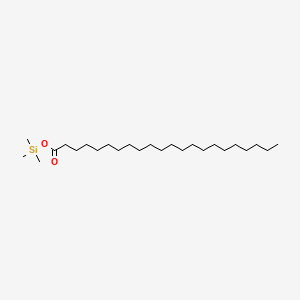
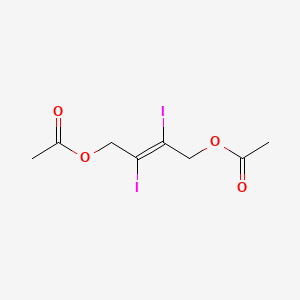
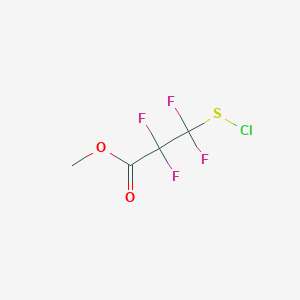

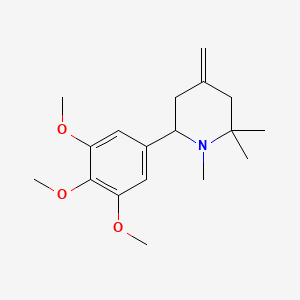
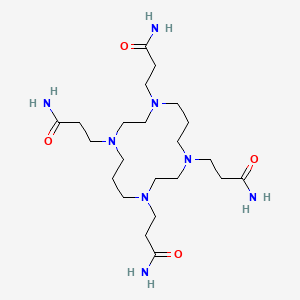

![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)
